![molecular formula C20H24N2O3S B2636328 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1903884-50-3](/img/structure/B2636328.png)
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Description
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Scientific Research
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs due to its presence in a plethora of well-known drugs with various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. A review of piperazine derivatives for therapeutic use highlights the broad potential of this entity in drug discovery. Modifications to the substitution pattern on the piperazine nucleus facilitate recognizable differences in the medicinal potential of the resultant molecules, suggesting its versatility as a building block in drug design (Rathi et al., 2016).
Naphthalene Derivatives and Their Genotoxic Potential
Research on 1,4-Naphthoquinone, a derivative of naphthalene, indicates its common use as a precursor in industrial processes and its genotoxic potential. While there is strong evidence of its clastogenic response in vitro, in vivo studies in mice and hamsters suggest an in vitro only effect, highlighting the importance of considering both in vitro and in vivo data in assessing the genotoxic potential of naphthalene derivatives (Fowler et al., 2018).
properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(19-7-3-5-16-4-1-2-6-18(16)19)22-12-10-21(11-13-22)17-8-14-26(24,25)15-9-17/h1-7,17H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOSZZWCJHLMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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